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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzaldehyde

CAS No.: 84459-32-5

Cat. No.: B1279160

Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-nitrobenzaldehyde

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Bromo-5-nitrobenzaldehyde (CAS No. 84459-32-5), a key intermediate in organic synthesis,

particularly in the development of neuroprotective agents and cholesteryl ester transfer protein

(CETP) inhibitors.[1] This document is intended for researchers, scientists, and professionals in

drug development and analytical chemistry. It details the theoretical and experimental basis for

the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) data for this compound. The guide includes detailed experimental protocols, data

interpretation, and workflow visualizations to facilitate the unambiguous structural

characterization and quality control of 2-Bromo-5-nitrobenzaldehyde.
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2-Bromo-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula

C₇H₄BrNO₃.[2][3] Its structure consists of a benzene ring substituted with a bromine atom, a

nitro group, and a formyl (aldehyde) group. The strategic placement of these functional groups

makes it a versatile building block in medicinal chemistry.

Property Value Source

IUPAC Name 2-bromo-5-nitrobenzaldehyde PubChem[2]

CAS Number 84459-32-5 eScientific Solutions[3]

Molecular Formula C₇H₄BrNO₃ PubChem[2]

Molecular Weight 230.02 g/mol PubChem[2]

Appearance White to off-white solid ChemicalBook[1]

Melting Point 105-107 °C ChemicalBook

Spectroscopic Analysis Workflow
The structural elucidation of 2-Bromo-5-nitrobenzaldehyde relies on a synergistic application

of multiple spectroscopic techniques. The general workflow for this analysis is outlined below,

ensuring a comprehensive and validated structural assignment.
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Figure 1: General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 2-Bromo-5-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Due to the limited availability of published experimental spectra for 2-
Bromo-5-nitrobenzaldehyde, the following data is based on established principles of NMR

spectroscopy and analysis of structurally related compounds.[4][5]
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¹H NMR Spectroscopy
Principle & Experimental Causality: ¹H NMR spectroscopy provides information about the

number of different types of protons, their electronic environment, and their connectivity. The

choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is critical to avoid large solvent

signals that would obscure the analyte's signals. Tetramethylsilane (TMS) is typically used as

an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift
(δ) ppm
(Predicted)

Multiplicity
Coupling
Constant (J)
Hz (Predicted)

Integration Assignment

~10.2 s - 1H H-α (Aldehyde)

~8.6 d ~2.5 1H H-6

~8.4 dd ~8.5, 2.5 1H H-4

~8.0 d ~8.5 1H H-3

Interpretation:

The aldehyde proton (H-α) is expected to be the most downfield signal due to the strong

deshielding effect of the carbonyl group.

The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted

benzene ring.

H-6 is expected to appear as a doublet, coupled to H-4 (meta-coupling).

H-4 should be a doublet of doublets, showing coupling to both H-3 (ortho-coupling) and H-6

(meta-coupling).

H-3 will likely be a doublet, coupled to H-4 (ortho-coupling).

¹³C NMR Spectroscopy
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Principle & Experimental Causality: ¹³C NMR spectroscopy provides information about the

carbon skeleton of a molecule. Broadband proton decoupling is typically employed to simplify

the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ) ppm (Predicted) Assignment

~188 C=O (Aldehyde)

~149 C-5 (C-NO₂)

~138 C-1 (C-CHO)

~131 C-3

~129 C-4

~125 C-6

~120 C-2 (C-Br)

Interpretation:

The aldehyde carbonyl carbon is expected at the most downfield position.

The carbons directly attached to the electron-withdrawing nitro and bromo groups (C-5 and

C-2) will have their chemical shifts significantly influenced.

The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).

Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-5-nitrobenzaldehyde in approximately

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: The NMR spectra should be recorded on a spectrometer with a field

strength of at least 300 MHz for ¹H and 75 MHz for ¹³C.[5]

Data Acquisition:
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For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, use broadband proton decoupling and a larger number of scans due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the

residual solvent signal or an internal standard like TMS.

Infrared (IR) Spectroscopy
Principle & Experimental Causality: IR spectroscopy measures the absorption of infrared

radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

The KBr pellet method is a common technique for solid samples, where the sample is finely

ground with potassium bromide and pressed into a transparent disk. This minimizes scattering

and allows for a clear transmission spectrum.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2850 and ~2750 C-H Stretch (Fermi doublet) Aldehyde (-CHO)

~1700 C=O Stretch Aldehyde (-CHO)

~1530 and ~1350
Asymmetric & Symmetric N-O

Stretch
Nitro (-NO₂)

~1600 and ~1475 C=C Stretch Aromatic Ring

~1050 C-Br Stretch Aryl Bromide

~850 C-H Bending (out-of-plane) Substituted Aromatic

Interpretation: The IR spectrum of 2-Bromo-5-nitrobenzaldehyde is expected to be dominated

by a strong, sharp absorption around 1700 cm⁻¹ corresponding to the aldehyde carbonyl

stretch. The two strong bands for the nitro group are also highly characteristic. The presence of
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the Fermi doublet for the aldehyde C-H stretch provides further confirmation of this functional

group.

Experimental Protocol for FT-IR Analysis (KBr Pellet
Method)

Sample Preparation: Grind 1-2 mg of 2-Bromo-5-nitrobenzaldehyde with ~100 mg of dry,

IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (8-10 tons)

to form a thin, translucent pellet.

Data Acquisition:

Perform a background scan with an empty sample compartment.

Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Principle & Experimental Causality: Mass spectrometry provides information about the

molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the

sample is bombarded with high-energy electrons, causing ionization and fragmentation. The

resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:
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m/z (Predicted) Assignment

231/229 [M]⁺ (Molecular Ion Peak)

201/199 [M - CO]⁺

184/182 [M - NO₂]⁺

151 [M - Br]⁺

105 [C₇H₅O]⁺

76 [C₆H₄]⁺

Interpretation:

Molecular Ion Peak: A key feature will be the molecular ion peak [M]⁺ with a characteristic

isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). This will

result in two peaks of nearly equal intensity at m/z 229 and 231.

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the

loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). The loss of

the nitro group ([M-NO₂]⁺) and the bromine atom ([M-Br]⁺) are also expected.

Fragmentation Workflow
Figure 2: Proposed MS Fragmentation Pathway
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Click to download full resolution via product page

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for 2-Bromo-
5-nitrobenzaldehyde.

Experimental Protocol for GC-MS Analysis
Sample Preparation: Prepare a dilute solution of 2-Bromo-5-nitrobenzaldehyde in a volatile

organic solvent (e.g., ethyl acetate or dichloromethane).

GC Separation: Inject a small volume of the sample into a gas chromatograph equipped with

a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program

to ensure good separation of the analyte from any impurities.

MS Detection: The eluent from the GC is introduced into the mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Safety and Handling
2-Bromo-5-nitrobenzaldehyde is classified as an irritant and is harmful if swallowed, inhaled,

or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this compound. All work should

be conducted in a well-ventilated fume hood.

Conclusion
The structural characterization of 2-Bromo-5-nitrobenzaldehyde can be confidently achieved

through a combined application of NMR, IR, and MS techniques. This guide provides the

foundational spectroscopic data and protocols necessary for its unambiguous identification.

The predicted NMR data, characteristic IR absorptions, and the distinct isotopic pattern in the

mass spectrum serve as reliable benchmarks for quality control and for researchers utilizing

this compound in further synthetic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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